

"SARS-CoV-2-IN-95" dosage and administration for research

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Compound of Interest

Compound Name: SARS-CoV-2-IN-95

Cat. No.: B10827726

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Application Notes and Protocols for SARS-CoV-2-IN-95

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Introduction

SARS-CoV-2-IN-95, also identified as Compound 10, is a potent and selective non-covalent inhibitor of the SARS-CoV-2 Papain-like Protease (PLpro). PLpro is a critical viral enzyme essential for processing the viral polyprotein and for dismantling host antiviral responses by reversing ubiquitination and ISGylation of host proteins. By inhibiting PLpro, **SARS-CoV-2-IN-95** demonstrates significant antiviral activity, making it a valuable research tool for studying SARS-CoV-2 replication, pathogenesis, and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the use of **SARS-CoV-2-IN-95** in various research settings.

Physicochemical Properties

Property	Value
Target	SARS-CoV-2 Papain-like Protease (PLpro)
IC ₅₀	0.39 μM[1][2]
Molecular Weight	488.69 g/mol
CAS Number	2817810-96-9
Formulation	For in vivo use, consider formulations with DMSO, PEG300, Tween 80, and saline or PBS. [1]
Storage	Store at -20°C for up to 12 months. [1]

In Vitro Experimental Protocols

SARS-CoV-2 PLpro Enzymatic Assay (Fluorescence-Based)

This protocol is designed to determine the in vitro inhibitory activity of **SARS-CoV-2-IN-95** against purified PLpro.

Materials:

- Purified recombinant SARS-CoV-2 PLpro
- **SARS-CoV-2-IN-95**
- PLpro reaction buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT)
- Fluorogenic substrate (e.g., Z-RLRGG-AMC or Ubiquitin-AMC)
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **SARS-CoV-2-IN-95** in PLpro reaction buffer.
- In a 384-well plate, add 10 μ L of diluted **SARS-CoV-2-IN-95** or vehicle control (e.g., DMSO) to each well.
- Add 20 μ L of PLpro enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at 30°C.
- Initiate the reaction by adding 10 μ L of the fluorogenic substrate (final concentration ~10 μ M).
- Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm for AMC-based substrates) every minute for 60 minutes at 30°C.
- Calculate the initial reaction velocity (V_0) for each concentration of the inhibitor.
- Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This protocol assesses the ability of **SARS-CoV-2-IN-95** to inhibit SARS-CoV-2 replication in a cell-based model.

Materials:

- Vero E6 or A549-hACE2 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- SARS-CoV-2 virus stock
- **SARS-CoV-2-IN-95**
- 96-well plates
- Reagents for viral load quantification (e.g., plaque assay reagents or RT-qPCR reagents)

Procedure:

- Seed Vero E6 or A549-hACE2 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
- Prepare serial dilutions of **SARS-CoV-2-IN-95** in the appropriate cell culture medium.
- Remove the growth medium from the cells and add the diluted compound.
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[2]
- Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[2]
- After incubation, collect the cell culture supernatant to determine the viral yield.
- Quantify the viral titer using a plaque assay or measure viral RNA levels by RT-qPCR.
- Determine the EC₅₀ value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of **SARS-CoV-2-IN-95** to ensure that the observed antiviral activity is not due to cell death.

Materials:

- Vero E6 or A549-hACE2 cells
- **SARS-CoV-2-IN-95**
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate as for the antiviral assay.
- Treat the cells with the same serial dilutions of **SARS-CoV-2-IN-95** used in the antiviral assay.

- Incubate for the same duration as the antiviral assay (e.g., 48 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the appropriate signal (luminescence or absorbance) using a plate reader.
- Calculate the 50% cytotoxic concentration (CC_{50}). The selectivity index (SI) can then be calculated as CC_{50}/EC_{50} .

In Vivo Experimental Protocol

Murine Model of SARS-CoV-2 Infection

This protocol describes the administration of **SARS-CoV-2-IN-95** in a mouse model to evaluate its in vivo efficacy.

Animal Model:

- C57BL/6 mice[3]

Materials:

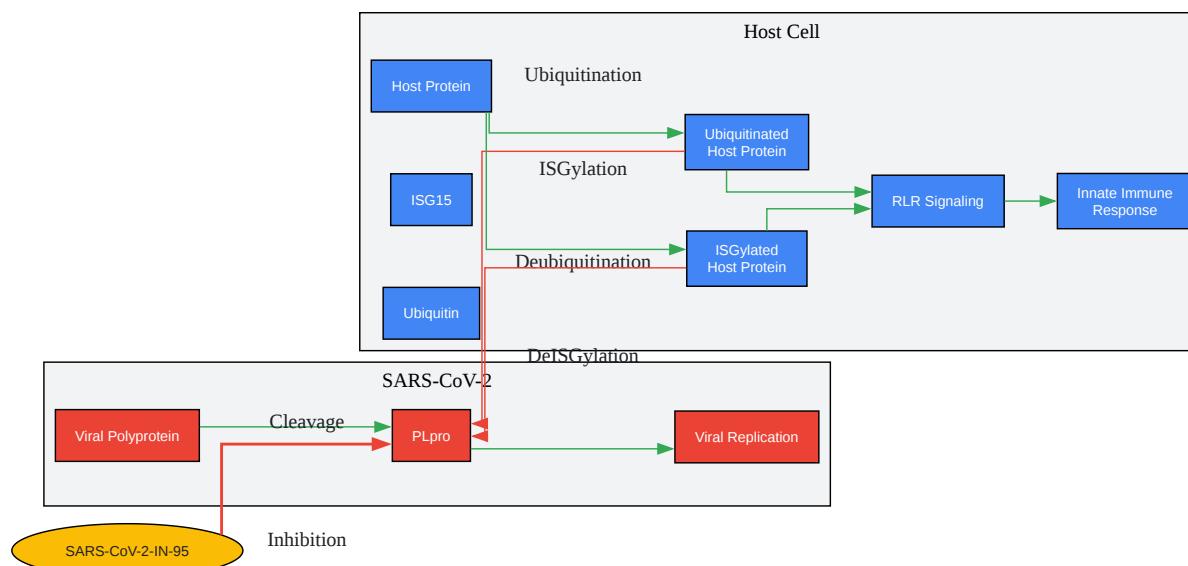
- **SARS-CoV-2-IN-95**
- Vehicle for in vivo administration (e.g., a formulation containing DMSO, PEG300, Tween 80, and saline)[1]
- Mouse-adapted SARS-CoV-2 strain (e.g., MA10)[3]

Procedure:

- Administer **SARS-CoV-2-IN-95** to C57BL/6 mice via intraperitoneal (i.p.) injection at a dosage of 50 mg/kg.[3]
- Two hours after drug administration, infect the mice intranasally with a lethal dose of mouse-adapted SARS-CoV-2.[2]
- Monitor the mice daily for weight loss and signs of disease.

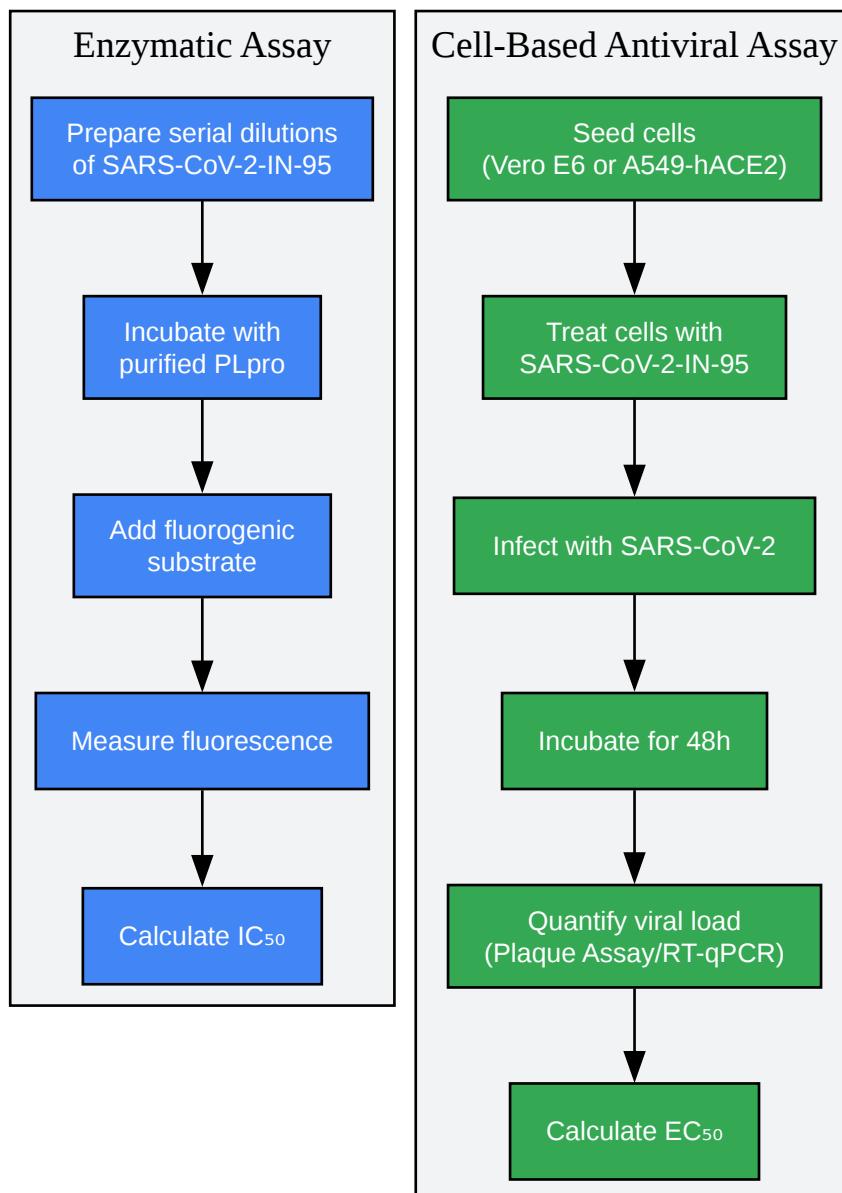
- At a predetermined time point post-infection (e.g., 4 days), euthanize a subset of mice and collect lung tissue.
- Homogenize the lung tissue and determine the viral titer by plaque assay or RT-qPCR.
- Compare the viral loads in the lungs of treated mice to those of vehicle-treated control mice to assess the in vivo antiviral efficacy. It has been noted that Compound 10 exhibits significant lung accumulation, which is a positive attribute for treating respiratory viral infections.[2]

Signaling Pathway and Experimental Workflow Diagrams

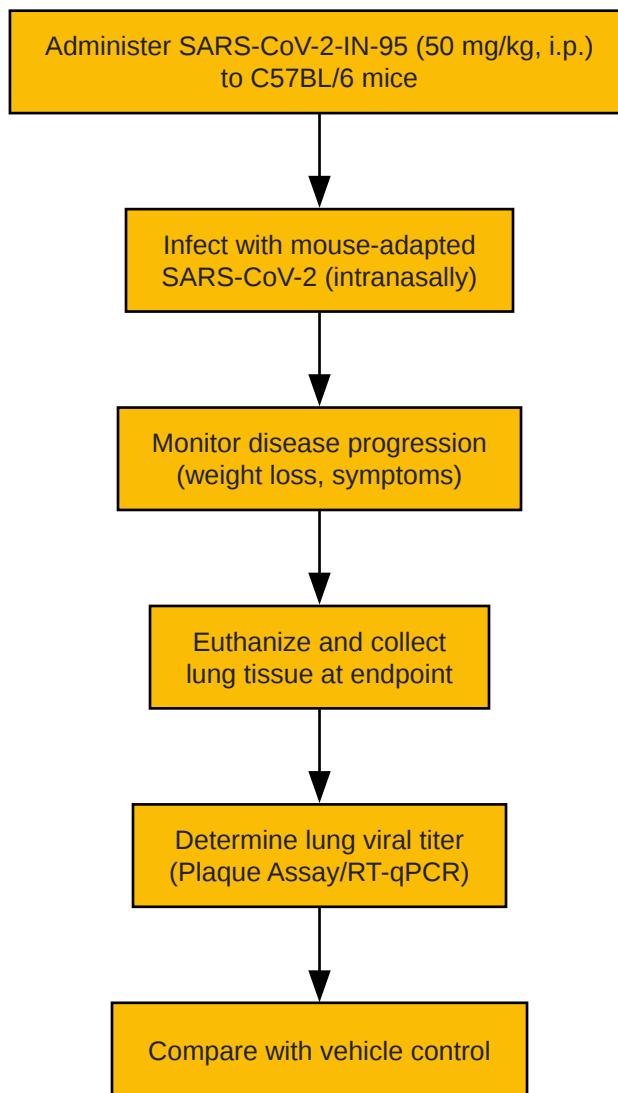


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Caption: Mechanism of action of **SARS-CoV-2-IN-95**.

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Caption: In vitro experimental workflow.



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Caption: In vivo experimental workflow.

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